molecular formula C10H7NO4 B11898449 6,8-Dihydroxyquinoline-2-carboxylic acid

6,8-Dihydroxyquinoline-2-carboxylic acid

Cat. No.: B11898449
M. Wt: 205.17 g/mol
InChI Key: STUKVCCUAVPAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of hydroxyl groups at the 6th and 8th positions and a carboxylic acid group at the 2nd position on the quinoline ring. It is a member of the quinolinic carboxylic acid family, which is widely distributed in nature and found in insects, bacteria, and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dihydroxyquinoline-2-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride. This reaction yields the desired target compound in good amounts, typically ranging from 61% to 79% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinolinic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 6,8-Dihydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for the growth and survival of certain microorganisms. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

6,8-dihydroxyquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-6-3-5-1-2-7(10(14)15)11-9(5)8(13)4-6/h1-4,12-13H,(H,14,15)

InChI Key

STUKVCCUAVPAKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.